molecular formula C₈H₆O₂ B148349 Phthalide CAS No. 87-41-2

Phthalide

Cat. No. B148349
CAS RN: 87-41-2
M. Wt: 134.13 g/mol
InChI Key: WNZQDUSMALZDQF-UHFFFAOYSA-N
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Patent
USRE029650

Procedure details

A solution of 6-tritylaminopenicillanic acid (9.8 g; 0.02M) in dry acetone (100 ml) was cooled to 0° C, triethylamine (2.9 mg, 0.02 M) was added, followed by 3-bromophthalide (4.1 g; 0.02M) in dry acetone (20 ml.), and the reaction mixture kept at 0° C with stirring for 2 hours and finally at ambient temperatures for 1 hour. The triethylammonium bromide which precipitated was removed by filtration, the evaporated filtrate was dissolved in ethyl acetate (150 ml) and after two washings with cold 2% aqueous sodium bicarbonate (2 × 150 ml) and with ice-water (2 × 100 ml) the ethyl acetate layer was dried over anhydrous magnesium sulphate to yield, on removal of solvent in vacuo, phthalide 6-tritylaminopenicillanate as a white amorphous solid.
Quantity
2.9 mg
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.Br[CH:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:11](=[O:12])[O:10]1>CC(C)=O>[C:11]1([C:13]2[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:9][O:10]1)=[O:12]

Inputs

Step One
Name
Quantity
2.9 mg
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
4.1 g
Type
reactant
Smiles
BrC1OC(=O)C2=CC=CC=C12
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 2 hours and finally at ambient temperatures for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at 0° C
CUSTOM
Type
CUSTOM
Details
The triethylammonium bromide which precipitated
CUSTOM
Type
CUSTOM
Details
was removed by filtration
DISSOLUTION
Type
DISSOLUTION
Details
the evaporated filtrate was dissolved in ethyl acetate (150 ml)
WASH
Type
WASH
Details
after two washings with cold 2% aqueous sodium bicarbonate (2 × 150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with ice-water (2 × 100 ml) the ethyl acetate layer was dried over anhydrous magnesium sulphate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=O)OCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.